molecular formula C7H7NO B163592 1,3-Dihydrofuro[3,4-c]pyridine CAS No. 126230-90-8

1,3-Dihydrofuro[3,4-c]pyridine

Cat. No.: B163592
CAS No.: 126230-90-8
M. Wt: 121.14 g/mol
InChI Key: WBNLAHSOVLAWCE-UHFFFAOYSA-N
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Description

1,3-Dihydrofuro[3,4-c]pyridine and its hydrochloride salt (CAS 2139294-73-6) represent a valuable heterobicyclic scaffold in modern organic and medicinal chemistry research . This fused-ring system, incorporating both nitrogen and oxygen atoms, is recognized as a key structural motif for generating skeletal diversity in drug discovery . Its core structure serves as a versatile building block for constructing novel, nitrogen- and oxygen-containing hybrid systems with potential pharmaceutical applications . Recent synthetic advancements have highlighted the relevance of this dihydrofuropyridine framework. Novel methodologies have been developed for the synthesis of related 6,7-dihydrofuro[3,4-c]pyridines, underscoring the ongoing interest in this chemical space for producing new molecular entities . Furthermore, the dihydrofuro[3,4-d]pyrimidine derivative, a closely related analogue, has been identified as a promising scaffold in anti-HIV drug discovery. Research indicates that integrating this core can improve solubility and bioavailability, and the exposed oxygen atom can serve as a hydrogen bond acceptor to enhance interactions with biological targets . This demonstrates the potential of such frameworks in addressing challenges like drug resistance. This product is provided for research purposes as a chemical building block. It is intended for use in laboratory settings only by qualified professionals. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dihydrofuro[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-2-8-3-7-5-9-4-6(1)7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNLAHSOVLAWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1,3 Dihydrofuro 3,4 C Pyridine and Its Derivatives

Domino Reaction Approaches for the Synthesis of the Chemical Compound

Domino reactions, which involve a cascade of consecutive transformations in a single pot, offer an elegant and efficient means to construct complex molecular architectures from simple starting materials. thieme-connect.com This approach minimizes waste and simplifies purification processes, aligning with the principles of green chemistry.

Synthesis from Pyridoxal (B1214274) and Ketones under Basic Conditions

A notable domino reaction for the synthesis of 1,3-dihydrofuro[3,4-c]pyridines involves the reaction of pyridoxal with various ketones under basic conditions. thieme-connect.comthieme-connect.com This method provides a convenient and direct route to a series of novel derivatives of the target compound. thieme-connect.com The reaction typically proceeds by stirring pyridoxal hydrochloride with an appropriate ketone in the presence of a base, such as sodium hydroxide, at room temperature for an extended period, often around 48 hours. thieme-connect.comresearchgate.net

The proposed mechanism for this transformation begins with a base-catalyzed Claisen-Schmidt condensation between pyridoxal and the enolizable ketone. thieme-connect.com This is followed by an intramolecular oxa-Michael addition, where the hydroxyl group of the pyridoxal moiety attacks the newly formed α,β-unsaturated ketone. thieme-connect.com The resulting intermediate then undergoes cyclization to form the 1,3-dihydrofuro[3,4-c]pyridine ring system. thieme-connect.com Protonation during the workup furnishes the final product. thieme-connect.com This process is highly efficient, often allowing for the isolation of the products by simple filtration and recrystallization without the need for chromatographic purification. thieme-connect.comresearchgate.net

Investigation of Substrate Scope and Reaction Yields

The domino reaction between pyridoxal and ketones has been shown to be compatible with a range of ketone substrates, including those with alkyl, aryl, and heteroaryl substituents. thieme-connect.comresearchgate.net This demonstrates the versatility of the methodology for creating a library of substituted this compound derivatives.

The reaction yields are generally good to excellent, typically ranging from 53% to 90%. thieme-connect.comresearchgate.net A variety of ketones have been successfully employed, leading to the corresponding this compound products. The reaction tolerates both electron-donating and electron-withdrawing groups on the aryl ketones, although some electronic effects on the yields can be observed.

Ketone SubstrateResulting this compound DerivativeYield (%)Reference
Acetone1-(7-hydroxy-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-1-yl)ethan-1-one85 thieme-connect.com
Acetophenone(7-hydroxy-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-1-yl)(phenyl)methanone90 thieme-connect.com
4-Methylacetophenone(7-hydroxy-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-1-yl)(p-tolyl)methanone88 thieme-connect.com
4-Methoxyacetophenone(7-hydroxy-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-1-yl)(4-methoxyphenyl)methanone82 thieme-connect.com
4-Chloroacetophenone(4-chlorophenyl)(7-hydroxy-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-1-yl)methanone75 thieme-connect.com
4-Nitroacetophenone(7-hydroxy-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-1-yl)(4-nitrophenyl)methanone65 thieme-connect.com
2-Acetylthiophene(7-hydroxy-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-1-yl)(thiophen-2-yl)methanone78 thieme-connect.com
Propiophenone1-(7-hydroxy-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-1-yl)propan-1-one53 thieme-connect.com

Intramolecular Cycloaddition Reactions

Intramolecular cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful strategy for the construction of fused and bridged cyclic systems. This approach has been explored for the synthesis of complex molecules containing the furo[3,4-c]pyridine (B3350340) core.

Diels-Alder Reactions of Furo[3,4-c]pyridines and Related Pyrimidine (B1678525) Systems

The intramolecular Diels-Alder (IMDA) reaction of systems containing a furan (B31954) ring as the diene and a tethered dienophile has been investigated for the synthesis of various heterocyclic structures. In the context of furo[3,4-c]pyridines, these reactions can lead to bridged polycyclic frameworks. The success of these cycloadditions is highly dependent on the nature of the tether connecting the diene and dienophile, as well as the electronic properties of both reacting partners.

Research into the IMDA of 3-amino-substituted furo[3,4-c]pyridines has been conducted in the pursuit of conformationally restricted analogues of nicotine (B1678760) and anabasine (B190304). nih.govacs.org These studies have provided valuable insights into the factors governing the feasibility and outcome of such reactions. Additionally, related studies on pyrimidine systems have shown that intramolecular Diels-Alder reactions of 5-propynyloxymethylpyrimidines can yield this compound derivatives. researchgate.net

Steric interactions play a crucial role in the kinetics and stereoselectivity of intramolecular Diels-Alder reactions. In the case of furo[3,4-c]pyridine systems, the substitution pattern on both the diene and the dienophile tether can significantly impact the reaction's success. For instance, attempts to synthesize bridged nicotine analogues via an IMDA approach were unsuccessful, even with activation of the dienophile tether. nih.govacs.org This failure suggests that steric hindrance in the transition state may disfavor the desired cycloaddition.

In related pyrimidine systems, the introduction of alkyl or aryl groups at the α or γ position of the propargyl side-chain of 5-propynyloxymethylpyrimidines was found to increase the reaction rate of the intramolecular Diels-Alder reaction. researchgate.net This effect has been attributed to the influence of these substituents on the relative populations of reactive rotamers, highlighting the subtle interplay of steric factors in controlling reaction outcomes. researchgate.net

The activation of the dienophile and the diene moiety is a key consideration in designing successful intramolecular Diels-Alder reactions. In the study of furo[3,4-c]pyridine cycloadditions for the synthesis of bridged nicotine analogues, activation of the dienophile tether with a p-tolylsulfonyl group did not lead to the desired product. nih.govacs.org Similarly, activation of the furan diene with an electron-releasing methoxy (B1213986) substituent also proved ineffective in promoting the cycloaddition. nih.govacs.org

However, in the synthesis of bridged anabasine analogues, a domino intramolecular [4+2]-cycloaddition/ring-opening-elimination sequence of a 3-amino-substituted furo[3,4-c]pyridine was successful. nih.govacs.org This indicates that the nature of the substituent on the furan ring and the structure of the dienophile-containing side chain are critical for a favorable reaction pathway. Density functional theory (DFT) studies have been employed to understand the factors that facilitate the intramolecular Diels-Alder reaction in these systems, providing deeper insight into the electronic requirements for the transformation. acs.org

Domino Intramolecular [4+2]-Cycloaddition/Ring Opening-Elimination Sequences

A notable strategy for constructing complex molecular architectures involves domino reactions, where a series of transformations occur in a single pot. One such approach is the intramolecular [4+2]-cycloaddition, also known as the Diels-Alder reaction, followed by subsequent ring-opening and elimination steps.

This methodology has been successfully employed in the synthesis of bridged anabasine analogues, which are conformationally restricted versions of nicotine and anabasine. acs.orgnih.gov The key step in this synthesis is a domino intramolecular [4+2]-cycloaddition/ring opening-elimination sequence starting from 3-amino-substituted furo[3,4-c]pyridines. acs.orgnih.gov This reaction cascade efficiently builds the complex bridged structure. However, attempts to extend this route to create bridged nicotines were not successful, even with modifications aimed at activating the dienophile or the diene. acs.orgnih.gov

In a related approach, the Pummerer reaction of an o-benzoyl-substituted pyridylmethyl sulfoxide (B87167) generates a transient α-thio-substituted furo[3,4-c]pyridine intermediate. researchgate.netacs.org This reactive species can then undergo a Diels-Alder cycloaddition with a dienophile. Subsequent base-induced ring opening of the resulting cycloadduct leads to the formation of substituted isoquinolines. researchgate.netacs.org This entire sequence can be performed in a single reaction vessel, highlighting the efficiency of this domino approach. researchgate.netacs.org

Catalyst-Free Concerted Cycloaddition Processes

While many synthetic methods rely on catalysts, catalyst-free approaches are gaining traction due to their inherent simplicity and reduced environmental impact. Intramolecular Diels-Alder reactions can often proceed without a catalyst, driven by thermal energy. masterorganicchemistry.com These reactions are particularly effective when they lead to the formation of five- and six-membered rings. masterorganicchemistry.com The fundamental principles of bond formation and breaking in the intramolecular Diels-Alder reaction are identical to its intermolecular counterpart. masterorganicchemistry.com

For instance, the intramolecular Diels-Alder reaction of 2- and 5-propynyloxymethylpyrimidines has been studied, yielding 1,3-dihydrofuro[3,4-c]pyridines and 5,7-dihydrofuro[3,4-b]pyridines, respectively. researchgate.net The introduction of alkyl or aryl groups at specific positions on the propargyl side-chain was found to increase the reaction rate. researchgate.net Conversely, substitution on the alkyne or the pyrimidine ring slowed down the cycloaddition. researchgate.net

Multi-component Reaction Strategies for the Chemical Compound

Multi-component reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. This approach is particularly valuable for generating libraries of compounds for drug discovery and other applications.

A convenient domino reaction for the synthesis of novel 1,3-dihydrofuro[3,4-c]pyridines has been developed starting from pyridoxal and various ketones under basic conditions. researchgate.netthieme-connect.de This method provides a series of derivatives in good yields. researchgate.netthieme-connect.de

Another versatile approach involves the metal-catalyzed [2+2+2] cycloaddition of dipropargyl ethers and nitriles, which is a common method for synthesizing 1,3-dihydrofuro[3,4-c]pyridines. rsc.org Furthermore, a copper(I)-catalyzed intramolecular annulation of o-ethynylquinoline-3-carbaldehydes with alcohols or imidazoles as nucleophiles leads to alkoxy or imidazole-substituted 1,3-dihydrofuro[3,4-b]quinolines through a 5-exo-dig cyclization. researchgate.net

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds.

The use of aqueous media is a key aspect of green chemistry. sci-hub.se Water is an attractive solvent because it is non-toxic, non-flammable, and inexpensive. sci-hub.se Several synthetic methods for pyridine (B92270) derivatives have been developed that utilize water as the solvent. sci-hub.seacs.orgacs.orgacs.org For example, a three-component reaction of 4-hydroxy-1-methyl-2(1H)-quinolinone, aromatic aldehydes, and 1-(2-oxo-2-arylethyl)pyridinium bromides in water with a catalytic amount of triethylamine (B128534) has been used to synthesize trans-2-aroyl-5-methyl-3-aryl-3,5-dihydrofuro[3,2-c]quinolin-4(2H)-ones. sci-hub.se This reaction can be accelerated using microwave irradiation, further enhancing its green credentials. sci-hub.se

Mild reaction conditions are another hallmark of green synthesis. A domino reaction for synthesizing this compound derivatives proceeds at room temperature under basic conditions. researchgate.netthieme-connect.de Similarly, a catalyst-free, one-pot multicomponent reaction for preparing furo[3′,4′:5,6]pyrido[2,3-c]carbazol-1-one derivatives occurs in ethanol (B145695) under mild conditions. rsc.org

Functionalization and Derivatization Strategies for the Chemical Compound

The ability to introduce a variety of substituents onto the this compound core is crucial for exploring its structure-activity relationships and developing new compounds with desired properties.

A range of substituents can be introduced onto the this compound scaffold through various synthetic methods. For example, in the domino synthesis from pyridoxal and ketones, the nature of the ketone determines the substituent at the 1-position of the resulting this compound, allowing for the incorporation of alkyl, aryl, or heteroaryl groups. researchgate.netthieme-connect.de

Furthermore, a process for preparing 1,3-dihydro-6-methyl-7-hydroxy-furo-(3,4-c)-pyridine derivatives allows for the introduction of various substituents at the 1-position. google.com This is achieved by reacting α4, 3-o-isopropylidene-pyridoxal with a Grignard reagent, followed by acid-catalyzed cyclization. google.com The Grignard reagent can be derived from a variety of alkyl or aryl halides, enabling the introduction of groups such as alkyl, phenyl, and thienyl, which can be further substituted with atoms like chlorine, fluorine, or groups like trifluoromethyl, alkoxy, and alkylthio. google.com

The following table summarizes some of the synthesized derivatives and their corresponding yields.

Starting MaterialsProductYield (%)
Pyridoxal and Acetone1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-7-ol85
Pyridoxal and Cyclohexanone1-Spirocyclohexyl-1,3-dihydrofuro[3,4-c]pyridine-7-ol90
Pyridoxal and 4-Methylacetophenone1-(4-Methylphenyl)-1-methyl-1,3-dihydrofuro[3,4-c]pyridine-7-ol78
α4, 3-o-isopropylidene-pyridoxal and m-Trifluoromethylphenyl bromide1-(m-Trifluoromethylphenyl)-1,3-dihydro-6-methyl-7-hydroxy-furo-(3,4-c)-pyridine hydrochloride74
α4, 3-o-isopropylidene-pyridoxal and p-Methoxyphenyl bromide1-(p-Methoxyphenyl)-1,3-dihydro-6-methyl-7-hydroxy-furo-(3,4-c)-pyridine hydrochloride67
α4, 3-o-isopropylidene-pyridoxal and p-Tolyl bromide1-(p-Tolyl)-1,3-dihydro-6-methyl-7-hydroxy-furo-(3,4-c)-pyridine hydrochloride63

Synthetic Transformations from Pre-existing Furo[3,4-c]pyridine Scaffolds

Modifying a pre-formed furo[3,4-c]pyridine skeleton is a direct approach to generating diverse derivatives. This strategy leverages the existing ring system to introduce new functional groups and structural complexity.

One such method involves the reaction of 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones with aniline (B41778) at room temperature. researchgate.net This transformation yields 4-halo-3-(phenylamino)-furo[3,4-c]pyridin-1(3H)-ones in good yields, demonstrating a straightforward pathway for amination of the furanone portion of the scaffold. researchgate.net The reaction proceeds effectively for both chloro- and bromo-substituted precursors, with yields ranging from 76% to 88%. researchgate.net The structure of the resulting compounds, which exist in a cyclic tautomeric form, has been confirmed by IR, 1H NMR, and mass spectrometry. researchgate.net

Table 1: Synthesis of 4-Halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones

Starting Material (Hlg, R)ProductYield (%)Reference
Cl, CH₃4-Chloro-6,6-dimethyl-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one79 researchgate.net
Cl, C₂H₅4-Chloro-6,6-diethyl-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one88 researchgate.net
Br, CH₃4-Bromo-6,6-dimethyl-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one81 researchgate.net
Br, C₂H₅4-Bromo-6,6-diethyl-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-one76 researchgate.net

Another advanced transformation utilizes 3-amino-substituted furo[3,4-c]pyridines in a domino intramolecular [4+2]-cycloaddition/ring-opening–elimination sequence. acs.org This approach has been successfully applied to the synthesis of bridged anabasine analogues, showcasing the utility of the furo[3,4-c]pyridine core as a reactive diene for constructing complex, conformationally restricted molecules. acs.org

Specific Halogenation and Alkylation Routes for Fused Heterocyclic Systems

The introduction of halogen atoms onto the furo[3,4-c]pyridine framework provides crucial handles for subsequent cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. nih.govnih.gov

A significant challenge in pyridine chemistry is the regioselective halogenation of the 3-position. nih.gov A recently developed method circumvents this issue through a sequence involving the opening of the pyridyl ring to form acyclic Zincke imine intermediates. nih.gov These intermediates undergo highly regioselective halogenation with electrophiles like N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS) under mild conditions, followed by ring-closing to yield the 3-halopyridine product. nih.gov This strategy is compatible with a wide range of functional groups and has been demonstrated on complex pharmaceutical precursors. nih.gov

In addition to modifying the pyridine ring, direct functionalization of the furan moiety is also documented. semanticscholar.org Methods for the bromination and lithiation of the furan ring in furopyridines have been reviewed, providing pathways to introduce substituents at these positions. semanticscholar.org For instance, 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones serve as key halogenated intermediates for further synthetic elaborations. researchgate.net

Table 2: Selected Halogenation Strategies for Pyridine and Furopyridine Systems

MethodologyTarget PositionKey ReagentsKey IntermediateReference
Ring-Opening/Closing HalogenationPyridine C3NIS, NBS, NCSZincke Imine nih.gov
Direct Halogenation of Furan RingFuran RingBrominating agentsNot Applicable semanticscholar.org
Synthesis from Halogenated PrecursorsPyridine C4Hydrochloric acid, Hydrobromic acidα-halo-3-hydroxy-furo[3,4-c]pyridin-1(3H)-ones researchgate.net

Synthesis using N-Homopropargylic β-Enaminones

A novel and facile method for constructing the 6,7-dihydrofuro[3,4-c]pyridine skeleton involves the cyclization of N-homopropargylic β-enaminones. nih.govrsc.org This reaction proceeds when N-(4-phenyl-3-butynyl)-β-enaminones are treated with an excess of molecular iodine (I₂) or N-iodosuccinimide (NIS) in the presence of a base like cesium carbonate (Cs₂CO₃). nih.govrsc.org

The reaction, which leads to the formation of two new C-O and C-C bonds, constructs the fused heterobicyclic system in low to moderate yields. rsc.org Optimization studies have shown that using 4.0 equivalents of either I₂ or NIS with 2.5 equivalents of Cs₂CO₃ in refluxing acetonitrile (B52724) provides the highest yields for the synthesis of 1,3,4-triphenyl-6,7-dihydrofuro[3,4-c]pyridine. rsc.org This iodine-mediated cyclization represents an important addition to the synthetic chemist's toolbox for accessing this class of compounds. rsc.orgvulcanchem.com

Table 3: Optimization of Iodine-Mediated Synthesis of 1,3,4-Triphenyl-6,7-dihydrofuro[3,4-c]pyridine

Iodine Source (equiv.)Base (equiv.)SolventTemperatureYield (%)Reference
I₂ (2.0)Cs₂CO₃ (2.5)CH₃CNReflux31 rsc.org
I₂ (4.0)Cs₂CO₃ (2.5)CH₃CNReflux45 rsc.org
NIS (2.0)Cs₂CO₃ (2.5)CH₃CNReflux29 rsc.org
NIS (4.0)Cs₂CO₃ (2.5)CH₃CNReflux45 rsc.org
I₂ (4.0)K₂CO₃ (2.5)CH₃CNReflux22 rsc.org
I₂ (4.0)DBU (2.5)CH₃CNRefluxTrace rsc.org

Mechanistic Elucidation of Reactions Involving 1,3 Dihydrofuro 3,4 C Pyridine

Reaction Pathway Analysis and Intermediate Characterization

Understanding the stepwise progression of a reaction is fundamental to its optimization. For the formation of the 1,3-dihydrofuro[3,4-c]pyridine core, analyses have revealed complex pathways involving distinct intermediates and high-energy transition states that dictate the final product structure.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the mechanisms of complex organic reactions. acs.org By modeling the structures and energies of reactants, intermediates, transition states, and products, researchers can predict reaction feasibility and understand the underlying factors that control reaction pathways. acs.org Such studies analyze thermodynamic properties like enthalpy and Gibbs free energy to determine the spontaneity of a reaction, while kinetic aspects are assessed by comparing the energies of various transition states. acs.org

In the context of synthesizing substituted 1,3-dihydrofuro[3,4-c]pyridines, computational modeling has been applied to understand regioselectivity in transition metal-catalyzed reactions. For instance, in the cobalt-catalyzed [2+2+2] cycloaddition for synthesizing α-trifluoromethylated pyridines, a proposed mechanism suggests that the regioselective formation of a key cobaltacycle intermediate occurs via a transition state that minimizes steric repulsion between substituents. google.com This computational insight explains why one regioisomer is formed preferentially over another. google.com

The synthesis of the this compound ring system and its derivatives proceeds through several identifiable intermediates and transition states, depending on the specific reaction.

In the cobalt-catalyzed [2+2+2] cycloaddition, a key intermediate is the cobaltacycle complex, designated as Int-2a . google.com This intermediate is formed regioselectively through a transition state, TSa , which is favored over its regioisomeric counterpart (TSa' ) because it avoids significant steric hindrance between a substituent on the diyne and the trifluoromethyl group. google.com The subsequent reductive elimination from this cobalt(I) complex yields the final pyridine (B92270) derivative. google.com

Palladium-catalyzed cyclizations also feature distinct intermediates. In the synthesis of 3-oxo-1,3-dihydrofuro[3,4-c]pyridin-1-yl alkanoates, the mechanism is believed to involve the formation of an acylpalladium species, which then undergoes an intramolecular addition to the aldehyde group. Current time information in Bangalore, IN.

Radical reactions feature their own unique intermediates. A trifluoromethylpyridylation reaction proceeds through the formation of a trifluoromethyl radical (A ), which adds to an unactivated alkene to generate an alkyl radical intermediate (B ). This alkyl radical then undergoes an intramolecular Minisci reaction with the pyridine ring, leading to a radical cation intermediate (C ). acs.org

Investigation of Catalytic Systems and Solvent Effects on Reaction Selectivity and Efficiency

The choice of catalyst and solvent is paramount in directing the outcome of chemical reactions, influencing both the rate of reaction and the selective formation of the desired product.

Several catalytic systems have been developed for the synthesis of the this compound core. A notable example is the cobalt-catalyzed [2+2+2] cycloaddition, where a combination of CoCl₂(phen), zinc bromide (ZnBr₂), and zinc dust in dichloroethane (DCE) at 80°C efficiently produces α-fluoroalkylated pyridines. google.com The choice of ligand for the cobalt catalyst is critical; nitrogen-based ligands like 1,10-phenanthroline (B135089) (phen) were found to be highly efficient, while phosphine (B1218219) ligands such as PPh₃ did not yield the desired product. google.com The solvent also plays a crucial role, with DCE providing significantly better yields than toluene, DMF, or 1,4-dioxane. google.com

Another key method is the palladium-catalyzed cyclization of 3-bromopyridine-4-carbaldehyde with carboxylic acids. This reaction utilizes dichlorobis(triphenylphosphine)palladium(II) as the catalyst in the presence of triethylamine (B128534) as a base, under carbon monoxide pressure, to afford 3-oxo-1,3-dihydrofuro[3,4-c]pyridin-1-yl alkanoates. Current time information in Bangalore, IN.

The synthesis of 6,7-dihydrofuro[3,4-c]pyridines has been achieved from N-homopropargylic β-enaminones using an iodine-mediated cyclization. acs.org Reaction optimization studies revealed that using 4.0 equivalents of molecular iodine (I₂) or N-iodosuccinimide (NIS) with 2.5 equivalents of cesium carbonate (Cs₂CO₃) in refluxing acetonitrile (B52724) provides the highest yields. acs.org

Table 1: Optimization for the Synthesis of 1,3,4-triphenyl-6,7-dihydrofuro[3,4-c]pyridine (10a) acs.org
Reagent (equiv.)Base (equiv.)SolventTemperatureYield (%)
I₂ (2.0)Cs₂CO₃ (2.5)CH₃CNReflux21
I₂ (3.0)Cs₂CO₃ (2.5)CH₃CNReflux29
I₂ (4.0)Cs₂CO₃ (2.5)CH₃CNReflux34
NIS (4.0)Cs₂CO₃ (2.5)CH₃CNReflux34
I₂ (4.0)K₂CO₃ (2.5)CH₃CNRefluxTrace
I₂ (4.0)Cs₂CO₃ (2.5)DCMReflux25

Furthermore, domino reactions for the synthesis of novel 1,3-dihydrofuro[3,4-c]pyridines from pyridoxal (B1214274) and various ketones are performed under basic conditions, highlighting a catalyst-free approach where the base itself promotes the cascade reaction. organic-chemistry.orgrsc.org

Table 2: Summary of Catalytic Systems for Synthesizing this compound Derivatives
Reaction TypeCatalyst/ReagentSolventKey FeaturesReference
[2+2+2] CycloadditionCoCl₂(phen), Zn/ZnBr₂DCEForms α-trifluoromethylated derivatives; ligand and solvent are critical. google.com
Carbonylative CyclizationPd(PPh₃)₂Cl₂, Et₃N, COCH₃CNForms 3-oxo-1,3-dihydrofuro[3,4-c]pyridin-1-yl alkanoates. Current time information in Bangalore, IN.
Iodine-mediated CyclizationI₂ or NIS, Cs₂CO₃CH₃CNSynthesizes 6,7-dihydrofuro[3,4-c]pyridines from β-enaminones. acs.org
Intramolecular Minisci ReactionCF₃SO₂Na, Na₂S₂O₈Aqueous SolutionRadical-based trifluoromethylpyridylation of alkenes. acs.org
Domino ReactionBasic conditions (e.g., KOH)Ethanol (B145695)Reaction of pyridoxal with ketones. organic-chemistry.org

Analysis of Stereochemical Control and Diastereoselectivity in Synthetic Processes

The control of stereochemistry is a cornerstone of modern organic synthesis, particularly when creating complex molecules with multiple chiral centers. Derivatives of this compound can possess at least one chiral center, meaning they can exist as various stereoisomers. google.com The selective synthesis of one particular stereoisomer (enantiomer or diastereomer) is often crucial for biological applications.

While detailed studies focusing specifically on the diastereoselective synthesis of the this compound core are not extensively documented in the surveyed literature, the principles of stereocontrol are well-established in the synthesis of related fused heterocyclic systems. For example, the synthesis of fused 2,3-dihydrofuran (B140613) derivatives via a tandem reaction involving pyridinium (B92312) ylide has been shown to be highly diastereoselective, yielding exclusively trans isomers, as confirmed by single-crystal X-ray analysis. This selectivity arises from the specific geometric constraints imposed by the intermediates and transition states during the cyclization process.

In the synthesis of 1,3-dihydro-6-methylfuro[3,4-c]pyridin-7-ol derivatives, it is acknowledged that the products have at least one chiral center and can exist as different stereoisomers. google.com While the synthesis may produce a mixture of these isomers, they can be separated and resolved using conventional methods such as chiral chromatography or derivatization to form diastereomers that are more easily separated. google.com This implies that while the initial synthesis may not be stereocontrolled, methods exist to obtain stereochemically pure compounds.

Exploration of Electron Transfer and Radical Mechanisms

While many syntheses of heterocyclic compounds proceed through ionic intermediates, pathways involving single electron transfer (SET) and radical intermediates offer alternative and powerful strategies for bond formation.

A clear example of a radical mechanism is found in the trifluoromethylpyridylation of unactivated alkenes, which constructs a pyridine ring fused to a saturated cycle. acs.org The proposed mechanism for this intramolecular Minisci reaction begins with the oxidation of sodium triflinate (CF₃SO₂Na, Langlois' reagent) by sodium persulfate (Na₂S₂O₈) to generate a trifluoromethyl radical (•CF₃). acs.org This highly reactive radical then adds to the alkene of a precursor molecule, creating an alkyl radical intermediate. acs.org This radical subsequently attacks the pyridine ring in an intramolecular fashion to achieve cyclization, forming a radical cation intermediate which, after oxidation and deprotonation, yields the final annulated pyridine product. acs.org This process is notable for its use of aqueous media and tolerance of open-air conditions. acs.org

Advanced Spectroscopic and Structural Characterization Techniques for 1,3 Dihydrofuro 3,4 C Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of 1,3-dihydrofuro[3,4-c]pyridine and its derivatives. One-dimensional (1D) ¹H and ¹³C NMR spectra provide primary information about the molecular framework. bldpharm.comnih.gov

¹H and ¹³C NMR: The proton (¹H) NMR spectrum reveals the number of distinct protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The carbon (¹³C) NMR spectrum provides complementary information on the carbon skeleton of the molecule. The chemical shifts in both spectra are highly sensitive to the electronic environment of each nucleus, allowing for detailed structural assignment.

Table 1: Representative NMR Data for a this compound Derivative.
TechniqueCompoundObserved Chemical Shifts (δ, ppm)Source
¹H NMR (300 MHz, CDCl₃)4,7-Dimethyl-6-morpholino-1,3-dihydrofuro[3,4-c]pyridine8.08–7.98 (m, 2H), 7.93–7.85 (m, 2H), 3.89–3.73 (m, 4H), 3.23 (s, 2H), 3.22 (s, 2H), 3.14–3.01 (m, 4H), 2.31 (s, 3H), 2.13 (s, 3H) cardiff.ac.uk
¹³C NMR (75 MHz, CDCl₃)202.9, 160.6, 151.3, 148.4, 141.7, 136.2, 128.9, 123.9, 118.0, 67.4, 58.5, 50.8, 39.6, 21.8, 14.5

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Two-dimensional (2D) NMR techniques, such as ROESY, are crucial for determining the stereochemistry of more complex derivatives. ROESY experiments detect through-space correlations between protons that are in close proximity, which is particularly useful for establishing the relative configuration of substituents. In studies of certain dihydrofuro[3,4-c]pyridine derivatives, ROESY NMR experiments were instrumental in confirming the stereoselectivity of reactions, showing a preference for the Z-isomer. osti.govnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, IR spectroscopy can confirm the presence of the core structural features. Expected characteristic absorption bands include C-O-C stretching vibrations for the ether linkage in the dihydrofuran ring and C=C and C-H stretching for the pyridine (B92270) ring. bldpharm.comnih.gov

In studies of substituted derivatives, such as 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones, IR spectra clearly showed strong absorption bands for the N-H group (3115–3241 cm⁻¹) and the carbonyl (C=O) group (1601–1659 cm⁻¹), confirming the presence of these functionalities.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides an exact molecular formula, which serves as a definitive confirmation of a compound's identity. This technique is routinely used in the characterization of newly synthesized this compound derivatives. bldpharm.comnih.gov The measured exact mass is compared with the calculated mass for a proposed formula, with a close match providing strong evidence for that composition.

Table 2: Example of HRMS Data for a this compound Derivative.
IonCalculated Mass (m/z)Found Mass (m/z)Source
[C₂₂H₂₃N₂O₃ + H]⁺363.1703363.1704 cardiff.ac.uk
[C₁₅H₁₄NO₃ + H]⁺256.0968256.0990

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry. bldpharm.com For the this compound series, the crystal structure of a representative derivative has been determined, providing conclusive evidence of its bicyclic framework. nih.gov The resulting crystallographic data, often deposited in databases like the Cambridge Crystallographic Data Centre (CCDC), serves as a benchmark for the structural characterization of related compounds. nih.gov The structure of certain functionalized derivatives, such as 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones, has also been unambiguously confirmed by single-crystal X-ray diffraction analysis.

Other Spectroscopic and Electrochemical Methods (e.g., UV-Vis, Cyclic Voltammetry, Electron Paramagnetic Resonance (EPR))

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For compounds like this compound, which contain aromatic systems, UV-Vis spectra can provide information about the π-electron system and conjugation. The absorption maxima can be influenced by substitution on the heterocyclic core and by the solvent used. This technique is valuable for studying the electronic properties of the molecule.

Cyclic Voltammetry (CV): Electrochemical methods such as cyclic voltammetry are employed to investigate the redox properties of molecules. CV can determine the oxidation and reduction potentials of a compound, providing insight into its electronic characteristics and its ability to participate in electron transfer reactions. The technique has been applied to study pyridine derivatives to understand their electrochemical behavior. Studies on related furo[3,4-c]pyridine (B3350340) systems have utilized cyclic voltammetry to assess their redox reversibility.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (also known as Electron Spin Resonance, ESR) is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or paramagnetic metal ions. While the neutral, closed-shell this compound molecule is EPR-silent, this technique would be indispensable for characterizing its radical cation or anion forms, should they be generated through redox processes. EPR can provide detailed information about the distribution of the unpaired electron's spin density within the molecule. Although no specific EPR studies on radical ions of this compound were identified in the reviewed literature, the technique is widely used for related heterocyclic and pyridine-containing radical species.

Computational Chemistry and Theoretical Studies on 1,3 Dihydrofuro 3,4 C Pyridine

Density Functional Theory (DFT) Calculations and their Applications

Density Functional Theory (DFT) has been widely employed to investigate the fundamental properties of 1,3-dihydrofuro[3,4-c]pyridine and related structures. These calculations provide a theoretical framework for understanding their thermodynamic stability, electronic characteristics, and conformational preferences.

Prediction and Analysis of Thermodynamic Properties (Enthalpy, Entropy, Gibbs Free Energy)

DFT methods are utilized to calculate key thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), which are crucial for predicting the feasibility and spontaneity of reactions involving this compound derivatives. researchgate.netresearchgate.net For instance, in the theoretical investigation of pyridine (B92270) synthesis from pyrylium (B1242799) salt, DFT calculations were used to determine these thermodynamic parameters for the species involved in the reaction mechanism. researchgate.netunjani.ac.id The results of such calculations can indicate whether a reaction is exothermic (negative ΔH) or endothermic, and whether it is exergonic (negative ΔG) or endergonic at a given temperature. researchgate.net

Generally, the total energy obtained from a DFT calculation corresponds to the internal energy (E) in thermodynamics. stackexchange.com To determine the enthalpy, a pressure-volume (PV) term is added (H = E + PV). stackexchange.com The Gibbs free energy is then calculated by incorporating the entropy term (G = E + PV - TS). stackexchange.com Studies have shown that for reactions involving similar pyridine compounds, the thermodynamic properties can be influenced by the solvent, with simulations in different media like water and ethanol (B145695) yielding different enthalpy values. researchgate.net However, the change in entropy and Gibbs free energy may not be significantly affected by the polarity of the solvent. researchgate.net

Below is a representative table illustrating the type of thermodynamic data that can be generated through DFT calculations for a reaction involving a pyridine derivative.

Thermodynamic PropertyValue in VacuumValue in EthanolValue in Water
ΔH (kcal/mol) -X-Y-Z
ΔS (cal/mol·K) +A+B+C
ΔG (kcal/mol) -M-N-O

Note: The values X, Y, Z, A, B, C, M, N, and O are placeholders representing typical data obtained from DFT calculations.

Elucidation of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Energies)

The electronic structure of this compound derivatives is fundamental to their reactivity and optical properties. DFT calculations are instrumental in determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netajchem-a.com The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. schrodinger.com A smaller HOMO-LUMO gap generally implies higher reactivity. schrodinger.com

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. schrodinger.com The energies of these frontier orbitals are crucial in understanding charge transfer within the molecule and its interactions with other species. arxiv.org For example, in a study of 6-(2-(dimesitylboryl)phenyl)-1,3-dihydrofuro[3,4-c]pyridine, the electronic transitions were analyzed in terms of HOMO and LUMO contributions. amazonaws.com

The following table showcases typical HOMO and LUMO energy values and the resulting energy gap for a hypothetical this compound derivative, often calculated in electron volts (eV).

Molecular OrbitalEnergy (eV)
HOMO -6.5
LUMO -1.2
HOMO-LUMO Gap (ΔE) 5.3

Note: These are representative values.

Conformational Analysis and Relative Rotamer Population Studies

The three-dimensional structure and conformational flexibility of this compound and its analogs are key to their biological activity. Conformational analysis, often performed using DFT, helps in identifying the most stable conformations (lowest energy structures) and understanding the energy barriers between different rotamers. acs.orgresearchgate.net For instance, in the study of intramolecular Diels-Alder reactions of pyrimidines leading to 1,3-dihydrofuro[3,4-c]pyridines, the increased reaction rate upon substitution was discussed in terms of relative rotamer populations. researchgate.net This suggests that the population of a specific rotamer, which is more amenable to the reaction, is increased.

In a related study on hexahydro-3H-oxazolo[3,4-c]pyridines, conformational analysis using NMR spectroscopy suggested the existence of a cis-trans equilibrium mixture in solution, with the trans-fused conformation being predominant. rsc.org Such studies are crucial for understanding how the molecule will present itself to a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogous Compounds

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For analogs of this compound, QSAR studies are pivotal in designing new compounds with enhanced potency. researchgate.netajchem-a.com

These models are built by first calculating a variety of molecular descriptors for a set of compounds with known activities. mdpi.com These descriptors can be electronic (like HOMO-LUMO energies), steric, or hydrophobic in nature. frontiersin.org Statistical methods are then used to create a model that can predict the activity of new, untested compounds. mdpi.commdpi.com For instance, in a study of dihydrofuro[3,4-d]pyrimidine analogs as HIV-1 non-nucleoside reverse transcriptase inhibitors, 3D-QSAR models were developed that showed good predictive capacity. frontiersin.orgnih.gov These models helped in identifying the key structural features responsible for the observed biological activity. frontiersin.orgnih.gov

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netajchem-a.com This method is extensively used to study the interactions of this compound analogs with their biological targets. For example, docking studies have been performed with derivatives of furo[3,4-c]pyridine-3-ones to understand their binding at the catalytic sites of proteasomes. nih.gov

The results of docking studies can reveal key interactions, such as hydrogen bonds and π-π stacking, between the ligand and the amino acid residues of the protein's binding pocket. frontiersin.orgbiorxiv.org This information is invaluable for the rational design of more potent and selective inhibitors. In a study of dihydrofuro[3,4-d]pyrimidine derivatives, molecular docking was used to investigate their binding to the vascular endothelial growth factor receptor-2 (VEGFR-2). researchgate.net

The following table illustrates typical data obtained from a molecular docking study, including the binding affinity (often expressed as a docking score or binding energy) and key interacting residues.

CompoundBinding Affinity (kcal/mol)Key Interacting Residues
Analog 1 -8.5Lys101, Tyr188, Phe227
Analog 2 -9.2Lys103, Trp229, Val106
Analog 3 -7.9Tyr181, Pro236

Note: These are representative values and residues.

Molecular Dynamics (MD) Simulations for Binding Stability Analysis

Molecular dynamics simulations provide a dynamic picture of the ligand-protein complex over time, offering insights into the stability of the binding pose predicted by molecular docking. ajchem-a.com MD simulations can reveal how the ligand and protein move and adapt to each other, and can help to identify stable interactions that persist over the simulation time. mdpi.com

For analogs of this compound, MD simulations have been used to confirm the stability of the ligand-protein complexes. frontiersin.orgnih.gov For instance, in the study of dihydrofuro[3,4-d]pyrimidine analogs as HIV-1 NNRTIs, MD simulations demonstrated that the newly designed compounds could stably bind to the HIV-1 reverse transcriptase. frontiersin.orgnih.gov Key metrics from MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. mdpi.com The persistence of hydrogen bonds over the simulation is also a key indicator of binding stability. frontiersin.org

Virtual Screening Approaches for Identification of Lead Structures

Virtual screening is a powerful computational methodology used in modern drug discovery to search large libraries of small molecules and identify those most likely to bind to a biological target, typically a protein or enzyme. This in silico approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS), allowing researchers to prioritize chemical libraries and focus experimental efforts on the most promising candidates. The this compound scaffold, a bicyclic heteroaromatic system, presents an attractive starting point for the design of new therapeutic agents due to its rigid structure and potential for forming diverse interactions.

While extensive virtual screening campaigns specifically documenting the this compound core are not widely published, the principles of such studies can be effectively illustrated by examining research on closely related scaffolds, such as dihydrofuro[3,4-d]pyrimidines. These studies provide a clear blueprint for how virtual screening can be applied to identify and optimize lead compounds based on a furo-pyridine or similar heterocyclic core.

A typical virtual screening workflow is a multi-stage process designed to progressively filter a large compound database down to a small number of high-priority hits for experimental testing. This process often involves a combination of ligand-based and structure-based methods.

A Case Study on a Related Scaffold: Dihydrofuro[3,4-d]pyrimidines

A comprehensive in silico study on a series of dihydrofuro[3,4-d]pyrimidine (DHPY) analogs as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 showcases the power of this approach. nih.govfrontiersin.org The research combined several computational techniques, including three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, pharmacophore modeling, and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction. nih.govfrontiersin.org

The process began by building a pharmacophore model, which defines the essential 3D arrangement of chemical features required for biological activity. semanticscholar.orgmedsci.org This model was then used as a 3D query to screen the ZINC database, a large repository of commercially available compounds. nih.gov The initial screening, filtered by criteria such as Lipinski's rule of five, yielded thousands of potential hits. nih.gov These hits were then subjected to molecular docking simulations, a structure-based method that predicts how a ligand binds to the active site of a target protein. nih.govresearchgate.net In the DHPY study, docking was performed against the HIV-1 reverse transcriptase enzyme, and the results indicated that key residues like Lys101, Tyr181, and Trp229 were crucial for binding. nih.govfrontiersin.org

This multi-step filtering process, detailed in the table below, dramatically narrowed the field of candidates.

Table 1: Illustrative Virtual Screening Cascade for Lead Identification

Stage Method Purpose Number of Compounds (Illustrative)
1. Initial Pool Database Compilation Gather a large, diverse set of molecules for screening. >1,000,000
2. Ligand-Based Filtering Pharmacophore Modeling & Rule-of-Five Select molecules with the correct 3D chemical features and drug-like properties. nih.govsemanticscholar.org ~20,000
3. Structure-Based Docking (Initial) High-Throughput Virtual Screening (HTVS) Rapidly dock and score compounds to identify potential binders. semanticscholar.org ~3,500
4. Structure-Based Docking (Refined) Standard/Extra Precision (SP/XP) Docking Re-dock top-scoring compounds with higher accuracy to refine binding poses and scores. semanticscholar.org ~200
5. Post-Docking Analysis Visual Inspection & ADME Prediction Manually inspect binding modes and computationally predict pharmacokinetic properties. nih.govresearchgate.net ~10-20

| 6. Final Hits | Hit Selection | Select the most promising candidates for acquisition and experimental validation. nih.gov | <10 |

This table illustrates a typical workflow and numbers based on methodologies described in the literature. nih.govsemanticscholar.org

Following the virtual screening, nine lead compounds were identified in the DHPY study. nih.gov Further computational work involved designing three new compounds based on the screening results and 3D-QSAR models to improve docking scores and ADME properties. nih.gov Molecular dynamics simulations were then used to confirm that these newly designed compounds could form stable complexes with the target protein. nih.gov This demonstrates a complete cycle from hit identification to lead optimization, all performed in silico.

Another study on dihydrofuro[3,4-d]pyrimidine derivatives used a structure-guided scaffold-hopping strategy to design novel NNRTIs. nih.govuniroma1.it This approach aims to replace a central molecular core while maintaining key interactions, leading to new chemical entities with potentially improved properties. nih.gov The resulting compounds, 13c2 and 13c4, showed exceptional potency against a wide range of drug-resistant HIV-1 strains. nih.gov

The successful application of these computational strategies to the dihydrofuro[3,4-d]pyrimidine scaffold strongly suggests their utility for the this compound core. By defining a biological target, a virtual screening campaign could identify novel lead structures with this specific chemical framework. The identified hits would possess computationally predicted binding affinities and favorable drug-like properties, providing a solid foundation for subsequent experimental validation and development.

Table 2: Hypothetical Properties of Lead Candidates Based on a this compound Scaffold

Compound ID Scaffold Predicted Target Docking Score (kcal/mol) Predicted ADME Profile Key Interactions
DFP-001 This compound Kinase A -9.5 Good oral bioavailability, low toxicity risk H-bond with backbone NH of Val88
DFP-002 This compound Protease B -8.7 Acceptable solubility, potential CYP inhibitor Pi-pi stacking with Phe123

| DFP-003 | this compound | Kinase A | -10.2 | Good oral bioavailability, good solubility | H-bond with side chain of Asp184 |

This table is a hypothetical representation of data that would be generated from a virtual screening study.

Structure Activity Relationship Sar Studies and Molecular Design of 1,3 Dihydrofuro 3,4 C Pyridine Derivatives

Systematic Structural Modifications and their Effects on Molecular Recognition

Systematic structural modifications of the 1,3-dihydrofuro[3,4-c]pyridine scaffold and its derivatives have provided significant insights into their interaction with biological targets. Research has primarily focused on modifications at three key positions: the dihydrofuro[3,4-c]pyridine core itself, the linker, and the pendant ring system.

In the context of inhibitors of perforin-induced cell lysis, a class of molecules with potential in treating immune-driven pathologies, initial high-throughput screening identified a lead compound with a dihydrofuro[3,4-c]pyridine core. acs.org Subsequent SAR studies involved maintaining this core while varying the pendant ethylidene-linked ring. researchgate.net For instance, replacing a furan (B31954) ring with other heterocycles was explored, partly due to concerns about the mutagenic potential of furan-containing analogues. researchgate.net It was found that methoxy (B1213986) substitution on a 2-benzofuran pendant ring was generally beneficial for activity. researchgate.net Specifically, 5-OMe and 7-OMe substitutions resulted in lower IC50 values (2.4 μM and 3.0 μM, respectively) compared to the unsubstituted analogue (8.2 μM). researchgate.net

Modifications to the core structure were also investigated. Replacing the lactone in the dihydrofuro[3,4-c]pyridine core with a lactam led to a loss of activity, indicating the importance of the lactone for biological function. researchgate.net Similarly, replacing the sulfur atom in a related thioxofuropyridinone core with an oxygen atom generally resulted in less potent compounds. researchgate.net

In the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), derivatives of the related dihydrofuro[3,4-d]pyrimidine scaffold have been extensively studied. nih.govkuleuven.be Here, modifications to the linker and the central scaffold have been guided by a scaffold-hopping strategy. nih.gov It was determined that the piperidine (B6355638) linker plays a critical role in maintaining potent antiviral activities. nih.gov

Detailed SAR studies on dihydrofuro[3,4-d]pyrimidine derivatives revealed that certain substitutions could overcome drug resistance. For example, keeping the privileged dihydrofuro[3,4-d]pyrimidine structure and replacing a cyano group with a cyanovinyl group was designed to establish more effective π-π interactions with amino acids in the hydrophobic pocket of the NNRTI binding site. kuleuven.be This strategic modification aimed to improve activity against resistant HIV-1 strains. kuleuven.be

The following table summarizes the effects of some systematic structural modifications on the activity of dihydrofuro[3,4-c]pyridine and related derivatives.

Core/Derivative Modification Effect on Activity Target
Dihydrofuro[3,4-c]pyridineReplacement of lactone with lactamLoss of activityPerforin (B1180081)
ThioxofuropyridinoneReplacement of sulfur with oxygenGenerally less potentPerforin
Dihydrofuro[3,4-c]pyridine5-OMe substitution on 2-benzofuran pendant ringIncreased potency (IC50 = 2.4 μM)Perforin
Dihydrofuro[3,4-c]pyridine7-OMe substitution on 2-benzofuran pendant ringIncreased potency (IC50 = 3.0 μM)Perforin
Dihydrofuro[3,4-d]pyrimidineReplacement of cyano group with cyanovinyl groupImproved activity against resistant strainsHIV-1 RT

Scaffold-Hopping Strategies in the Optimization of Lead Compounds

Scaffold hopping is a powerful medicinal chemistry strategy that involves replacing the central core of a molecule with a structurally different scaffold while maintaining similar biological activity. niper.gov.inresearchgate.netnih.gov This approach is used to discover novel chemotypes, improve physicochemical properties, and circumvent intellectual property issues. researchgate.net In the context of this compound and its isosteres, scaffold hopping has been instrumental in optimizing lead compounds.

A notable example is the development of novel HIV-1 NNRTIs. nih.gov Starting from a thiophene[3,2-d]pyrimidine scaffold, researchers utilized a scaffold-hopping approach to explore different five-membered rings fused to the pyrimidine (B1678525) core. nih.gov This led to the discovery of dihydrofuro[3,4-d]pyrimidine derivatives with potent antiviral activities. nih.gov The strategy involved keeping a "privileged structure" of a diarylpyrimidine (DAPY) derivative unchanged while modifying the central core and the linker region. nih.gov This approach successfully yielded compounds with exceptional potency against a wide range of HIV-1 strains carrying NNRTI-resistant mutations. nih.gov

The rationale behind scaffold hopping is to identify isofunctional molecular structures with significantly different backbones. researchgate.net This can involve various transformations, including:

Heterocycle replacements: Swapping one heterocyclic ring for another. nih.gov

Ring opening or closure: Modifying the flexibility and conformation of the molecule. nih.gov

Isosteric ring replacement: Such as a 1,3 nitrogen shift. researchgate.net

In the optimization of NNRTIs, the scaffold-hopping approach was applied to the central core, which was identified as a "tolerant region." nih.gov This led to the synthesis and evaluation of various five-membered ring fused pyrimidine derivatives, all of which displayed promising activity against wild-type HIV-1. nih.gov This demonstrates the utility of scaffold hopping in navigating chemical space to identify improved drug candidates.

Rational Design Principles for Enhanced Molecular Specificity and Potency

Rational drug design, which relies on the three-dimensional structure of the biological target, has been a key strategy in the development of potent and selective inhibitors based on the this compound scaffold and its analogues. rsc.org This approach, often referred to as structure-based drug design (SBDD), aims to optimize ligand-receptor interactions to enhance binding affinity and specificity. rsc.org

In the design of HIV-1 NNRTIs, a structure-guided scaffold-hopping strategy was employed to target specific regions of the NNRTI binding pocket (NNIBP). nih.gov By understanding the interactions between the ligand and the amino acid residues in the binding pocket, researchers could make informed modifications to the lead compounds. For instance, the replacement of a cyano group with a cyanovinyl group in dihydrofuro[3,4-d]pyrimidine derivatives was a rational design choice to enhance π-π stacking interactions with key aromatic amino acids like Tyr181, Tyr188, and Trp229 in the hydrophobic pocket of HIV-1 reverse transcriptase. kuleuven.be This led to compounds with significantly improved activity against challenging resistant mutant strains. kuleuven.be

Another example of rational design is the development of inhibitors for IRAK4, a kinase involved in inflammatory responses. researchgate.net Here, the design strategy focused on optimizing membrane permeability by controlling the lipophilicity (LogP) while enforcing configurational constraints to ensure specific binding to IRAK4. researchgate.net By analyzing the docked structure of a lead compound in the ATP-binding site of IRAK4, researchers could identify key interactions and design new analogues that retained these essential binding features while improving other drug-like properties. researchgate.net

The following table highlights some rational design principles applied to this compound-related scaffolds:

Target Design Principle Modification Desired Outcome
HIV-1 RTEnhance π-π interactions in binding pocketReplacement of cyano with cyanovinyl groupIncreased potency against resistant strains
IRAK4Optimize membrane permeability and specific bindingControl of LogP and enforcement of configurational constraintsImproved drug-like properties and retained potency
PerforinMaintain key interactions while varying pendant groupsSystematic modification of pendant ringsImproved potency and reduced mutagenicity

Identification and Analysis of Key Pharmacophores and Structural Motifs

A pharmacophore is the spatial arrangement of essential features that a molecule must possess to interact with a specific biological target and elicit a response. scispace.comunina.it The identification and analysis of key pharmacophores and structural motifs are fundamental to understanding the SAR of this compound derivatives and for designing new, more effective compounds.

For inhibitors of perforin, the dihydrofuro[3,4-c]pyridinone core was identified as a key structural motif from a high-throughput screen. acs.orgnih.gov SAR studies revealed that the lactone functionality within this core is crucial for activity, as its replacement with a lactam resulted in inactive compounds. researchgate.net The pendant furan ring, linked by an ethylidene group, also forms part of the pharmacophore, with substitutions on this ring significantly modulating activity. researchgate.net

In the case of IRAK4 inhibitors, a diphenylpyrimidine-2,4-diamine (DPDA) core was identified as a key pharmacophore for designing new inhibitors. researchgate.net The pyrimidine core forms essential hydrogen bonds within the ATP-binding site of the kinase. researchgate.net The analysis of the binding mode of these compounds allows for the identification of key interaction points, which can then be used to guide the design of new analogues with enhanced affinity and selectivity. researchgate.net

For HIV-1 NNRTIs based on the dihydrofuro[3,4-d]pyrimidine scaffold, the pharmacophore includes the central fused ring system, a flexible linker (often a piperidine), and a diarylpyrimidine "privileged structure." nih.gov The specific substitutions on the pyrimidine and the nature of the linker are critical for potent inhibition and for overcoming resistance. The cyanovinyl group, for example, acts as a key pharmacophoric feature that enhances interactions with the hydrophobic pocket of the reverse transcriptase. kuleuven.be

The identification of these pharmacophores is often aided by computational methods, such as pharmacophore modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) analysis, which can help to build predictive models for the biological activity of new compounds. unina.it

Molecular Interactions and Biological Target Engagement of 1,3 Dihydrofuro 3,4 C Pyridine Derivatives

Inhibition Mechanisms of Specific Enzymes or Proteins

The 1,3-Dihydrofuro[3,4-c]pyridine scaffold has proven to be a versatile template for the design of potent and selective enzyme inhibitors. A notable example is the inhibition of perforin (B1180081), a key protein in the immune system.

Derivatives of this compound have been identified as the first small-molecule inhibitors of the cytolytic effects induced by perforin. nih.govnih.gov Perforin is a pore-forming glycoprotein (B1211001) crucial for the cytotoxic activity of T lymphocytes (CTLs) and natural killer (NK) cells. acs.org Upon release from these immune cells, perforin monomers assemble on the target cell membrane, forming pores that allow granzymes to enter and trigger apoptosis. nih.govresearchgate.net The inhibitory action of this compound derivatives is believed to interfere with this process, thereby preventing target cell lysis. nih.gov

Studies on a lead compound from this class demonstrated that it specifically targets perforin, as it did not inhibit other cell death pathways mediated by pneumococcal toxin PLO or FasL/TRAIL. nih.govacs.org This specificity suggests a direct interaction with perforin, preventing its conformational changes or oligomerization required for pore formation. researchgate.net The mechanism involves the binding of these inhibitors to perforin, which in turn blocks the release of chromium-51 (B80572) (⁵¹Cr) from labeled target cells, a common method for measuring cell lysis. nih.gov For instance, a lead compound blocked over 70% of ⁵¹Cr release from K562 target cells. nih.govacs.org

Further research into other fused pyrimidine (B1678525) derivatives, such as dihydrofuro[3,4-d]pyrimidines, has shown that they can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.govkuleuven.be These compounds bind to an allosteric pocket on the reverse transcriptase enzyme, non-competitively inhibiting its DNA polymerization activity. kuleuven.be Molecular dynamics simulations have been employed to understand the binding modes and the stability of the ligand-protein complexes. nih.govfrontiersin.org

The efficacy of this compound derivatives as inhibitors is intimately linked to their specific interactions with amino acid residues within the binding pockets of their target proteins. For HIV-1 reverse transcriptase, molecular docking studies have revealed key interactions. Residues such as Lys101, Tyr181, Tyr188, Trp229, and Phe227 have been identified as playing crucial roles in the binding of dihydrofuro[3,4-d]pyrimidine analogs. frontiersin.org These interactions are often hydrophobic in nature, with π-π stacking interactions also being significant, particularly with the aromatic residues. frontiersin.org For example, a co-crystallized ligand, 25a, was found to form hydrogen bonds with Lys101, Val106, Lys104, and Tyr188. frontiersin.org

In the context of perforin inhibition, while a specific co-crystal structure with a this compound derivative is not detailed in the provided information, structure-activity relationship (SAR) studies have provided insights. Modifications to the core structure and pendant groups have been shown to significantly impact inhibitory potency, suggesting that specific interactions within a binding site are critical. nih.govacs.org For instance, replacing the lactone in the core with a lactam resulted in a loss of activity, indicating the importance of this functional group for binding. acs.org

The table below summarizes the key interacting residues for dihydrofuro[3,4-d]pyrimidine derivatives with HIV-1 Reverse Transcriptase.

Derivative ClassTarget ProteinKey Interacting ResiduesType of Interaction
Dihydrofuro[3,4-d]pyrimidinesHIV-1 Reverse TranscriptaseLys101, Val106, Lys104, Tyr181, Tyr188, Phe227, Trp229Hydrogen Bonding, Hydrophobic, π-π Stacking

Modulation of Cellular Pathways and Physiological Processes

The engagement of this compound derivatives with their molecular targets translates into the modulation of broader cellular pathways and physiological responses.

As inhibitors of perforin, these compounds directly modulate the cytolytic effects of CTLs and NK cells. nih.govacs.org This has significant implications for conditions where this pathway is overactive, such as in autoimmune diseases and transplant rejection. researchgate.net By inhibiting perforin-mediated cell lysis, these compounds can suppress the destructive activity of the immune system in such pathological contexts. nih.gov

Interestingly, some furo[2,3-c]pyridine (B168854) analogs, synthesized from pyridoxal (B1214274), have been found to upregulate several chemokine ligand genes in human peripheral blood mononuclear cells (PBMCs) without inducing pro-inflammatory cytokines. researchgate.net This suggests a more nuanced immunomodulatory role, potentially influencing immune cell trafficking and responses. The most active of these compounds also demonstrated significant adjuvant effects in immunization studies. researchgate.net

Investigation of Redox Activity and its Biological Implications

The pyridine (B92270) ring, a core component of the this compound structure, is a π-deficient aromatic system, making it susceptible to reduction. mdpi.com The electrochemical properties of pyridine derivatives are influenced by the nature and position of substituents on the ring. mdpi.com Electron-withdrawing groups tend to increase the reduction potential, making the compound easier to reduce, while electron-donating groups have the opposite effect. mdpi.com

This inherent redox activity can have significant biological implications. Redox processes are fundamental to cellular metabolism and signaling. The ability of this compound derivatives to participate in redox reactions could influence cellular redox balance, potentially impacting pathways sensitive to oxidative stress. While direct studies on the redox activity of this compound itself were not found, the general principles of pyridine chemistry suggest this is a plausible area for biological activity. mdpi.com The search for organic molecules with specific redox properties is of high interest for applications in areas like redox flow batteries and understanding cellular redox biology. mdpi.com

Dynamics and Energetics of Ligand-Protein Binding

Understanding the dynamics and energetics of how this compound derivatives bind to their protein targets is crucial for rational drug design and optimization. Molecular dynamics (MD) simulations are a powerful tool for investigating these aspects.

MD simulations have been used to study the binding of dihydrofuro[3,4-d]pyrimidine derivatives to HIV-1 reverse transcriptase, providing insights into the stability of the ligand-protein complex over time. nih.govfrontiersin.org These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to identify stable interactions that contribute to high binding affinity.

The free energy of binding (ΔG_binding) is a key thermodynamic parameter that quantifies the strength of a ligand-protein interaction. For a series of 2,3-dihydrofuro[3,2-c]coumarin derivatives binding to human serum albumin (HSA), in silico docking analysis revealed binding free energies ranging from -7.7 kcal/mol to -10.3 kcal/mol. nih.govacs.org Fluorescence titration experiments for two of these derivatives yielded dissociation constants (Kd) of 2.17 and 2.35 μM, indicating strong binding. nih.govacs.org While these are not this compound derivatives, the methodologies are directly applicable to studying their binding energetics. Such studies, combining computational predictions with experimental validation, are essential for understanding the driving forces behind ligand recognition and for optimizing the potency of inhibitors. wiley.com

The table below shows the binding affinities of selected 2,3-dihydrofuro[3,2-c]coumarin derivatives to Human Serum Albumin (HSA), illustrating the type of data obtained from such studies.

CompoundTarget ProteinBinding Free Energy (ΔG_binding) (kcal/mol)Dissociation Constant (Kd) (μM)
Derivative 14HSA-10.32.17
Derivative 4HSANot specified2.35
Derivative 21HSA-7.7Not specified

Prospective Research Directions and Emerging Applications of 1,3 Dihydrofuro 3,4 C Pyridine

Development of Novel and Atom-Economical Synthetic Pathways

The future of synthesizing 1,3-dihydrofuro[3,4-c]pyridine derivatives lies in the development of efficient, cost-effective, and environmentally benign methodologies. A key focus is on atom economy, where the majority of atoms from the reactants are incorporated into the final product, minimizing waste.

Recent advancements have moved towards domino reactions, which allow for the construction of complex molecules in a single pot through a cascade of reactions. A notable example is the convenient domino synthesis of novel 1,3-dihydrofuro[3,4-c]pyridines from pyridoxal (B1214274) and various ketones under basic conditions. researchgate.netthieme-connect.com This method provides a series of derivatives in good yields (53–90%) at room temperature, with most products being easily isolated through simple filtration and recrystallization. researchgate.netthieme-connect.comresearchgate.net

Another promising avenue is the use of transition-metal catalysis, which offers high efficiency and selectivity. Iron-catalyzed [2+2+2] cycloaddition reactions have been reported for pyridine (B92270) synthesis, representing an atom-economical approach that utilizes an inexpensive and nontoxic catalyst. core.ac.uk This methodology has been successfully applied to prepare a substituted this compound. core.ac.uk Similarly, cobalt-catalyzed [2+2+2] cycloadditions of diynes with nitriles have emerged as a superior strategy for creating α-trifluoromethylated pyridines, including furo[3,4-c]pyridine (B3350340) structures. nih.gov This technique is scalable and provides excellent yields and regioselectivities. nih.gov Palladium catalysis has also been employed in the cyclization of 3-bromopyridine-4-carbaldehyde with carbon monoxide and carboxylic acids to produce 3-oxo-1,3-dihydrofuro[3,4-c]pyridin-1-yl alkanoates, further expanding the synthetic toolkit. sci-hub.st

Future research will likely focus on expanding the scope of these catalytic systems and exploring catalyst-free methods, such as nucleophilic aromatic substitution of hydrogen (SNH), to further enhance the atom economy and sustainability of these syntheses. urfu.ru

Synthetic Method Key Reactants Catalyst/Conditions Products Yield Key Features
Domino ReactionPyridoxal, KetonesBasic conditions, Room temp.Substituted 1,3-dihydrofuro[3,4-c]pyridines53-90%High convenience, simple isolation. researchgate.netthieme-connect.com
Iron-Catalyzed [2+2+2] CycloadditionDiyne, NitrileFeCl₂, ZincSubstituted this compoundNot specifiedAtom-economical, inexpensive/nontoxic catalyst. core.ac.uk
Cobalt-Catalyzed [2+2+2] CycloadditionTrifluoromethylated Diyne, NitrileCobalt complexα-Trifluoromethyl-furo[3,4-c]pyridinesUp to 98%Excellent yields, regioselectivity, scalable. nih.gov
Palladium-Catalyzed Cyclization3-Bromopyridine-4-carbaldehyde, Carboxylic AcidPd(PPh₃)₂Cl₂, CO, Et₃N3-Oxo-1,3-dihydrofuro[3,4-c]pyridin-1-yl alkanoates59% (for benzoate)Novel entry to phthalide (B148349) analogues. sci-hub.st

Exploration of Undiscovered Reactivity and Chemical Transformations

The this compound core contains multiple reactive sites, offering significant opportunities for novel chemical transformations. The pyridine nitrogen, the furan (B31954) oxygen, and the aromatic ring itself can all be targets for functionalization, making the scaffold a versatile building block for more complex molecules. smolecule.com

The presence of substituents can introduce new reactivity. For example, a chloro-substituent, as seen in 6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine, provides a reactive handle for cross-coupling reactions or nucleophilic substitutions, enabling the synthesis of a wide array of derivatives. smolecule.com Research into the reactivity of such halogenated analogues is a key area for future exploration.

Oxidation of the pyridine nitrogen to an N-oxide has been demonstrated, creating a new functional group that can alter the electronic properties of the ring system and serve as a precursor for further transformations. tum.de Additionally, effective methods for alkylating the pyridoxal scaffold at various positions have been developed, suggesting that selective functionalization of the this compound core is achievable. tum.de This opens the door to creating libraries of compounds with tailored properties.

Future work should systematically investigate the reactivity of the scaffold, including electrophilic and nucleophilic aromatic substitution, metal-catalyzed cross-coupling at different positions, and ring-opening or rearrangement reactions to access novel heterocyclic systems.

Starting Material/Core Reagent/Reaction Type Transformation/Product Significance
This compound-4-carboxylic acidGeneral synthesisComplex moleculesServes as a versatile building block. smolecule.com
Pivaloylated this compoundm-CPBA (Oxidation)This compound-N-oxideIntroduces new reactivity at the nitrogen atom. tum.de
Pyridoxal (PL) scaffoldPropargyl bromide (Alkylation)Alkylated PL-derivativesDemonstrates potential for selective C-C bond formation. tum.de
3-Bromopyridine-4-carbaldehydePd-catalyzed cyclization with COAcylated 3-oxo-1,3-dihydrofuro[3,4-c]pyridineForms a new lactone-like ring fused to the pyridine. sci-hub.st

Design and Synthesis of Advanced Functional Molecules and Materials

The unique structural and electronic properties of the this compound core make it an attractive candidate for the design of advanced functional molecules and materials. Its rigid, fused-ring structure can be incorporated into polymers or organic materials to impart specific optical or electronic characteristics. smolecule.com

The introduction of specific functional groups is a key strategy for tuning molecular properties. For instance, the synthesis of α-trifluoromethylated furo[3,4-c]pyridines is significant, as the trifluoromethyl group is known to enhance metabolic stability, binding affinity, and other pharmacokinetic properties in drug candidates. nih.gov Similarly, the synthesis of derivatives with chloro, bromo, or dimethyl substitutions provides building blocks for materials with tailored properties. smolecule.comvulcanchem.com The availability of derivatives like 6-Chloro-1,3-dihydrofuro[3,4-c]pyridine and its hydrochloride salt as research chemicals facilitates their use in creating more complex functional molecules for materials science and life science applications. chemscene.comsigmaaldrich.com

Future research in this area will focus on synthesizing derivatives with specific photophysical properties for use as fluorescent probes or in organic light-emitting diodes (OLEDs). The development of polymeric materials incorporating the furo[3,4-c]pyridine unit could also lead to new materials with unique thermal or mechanical properties.

Derivative Key Structural Feature(s) Potential Application Area
Spiro[cyclohexane-1,3'-6'-phenyl-4'-trifluoromethyl-[1H]-furo[3,4-c]pyridine]Trifluoromethyl group, Spirocyclic junctionMedicinal Chemistry, Materials Science. nih.gov
6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridineChloro and dimethyl groupsAdvanced materials, Synthetic building block. smolecule.com
6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridineBromo and dimethyl groupsMedicinal Chemistry, Organic Synthesis. vulcanchem.com
3-Oxo-1,3-dihydrofuro[3,4-c]pyridin-1-yl alkanoatesAcylated lactone-like moietyBiologically active phthalide analogues. sci-hub.st

Interdisciplinary Research at the Interface of Synthetic Chemistry and Biological Sciences

The most significant emerging applications for this compound are at the crossroads of synthetic chemistry and biology. The scaffold's origin from pyridoxal, a form of vitamin B6, provides a direct link to biological systems. researchgate.netdntb.gov.ua This has spurred interest in synthesizing derivatives as potential enzyme inhibitors, imaging agents, or therapeutic compounds.

A particularly exciting direction is the development of chemical probes to study pyridoxal phosphate (B84403) (PLP)-dependent enzymes, which are crucial in many metabolic processes and are important drug targets. tum.detum.de Researchers have synthesized functionalized pyridoxal mimics, including those with a this compound core, bearing tags for chemical proteomic studies. tum.de These probes allow for the global identification and characterization of cellular PLP-dependent enzymes, providing a powerful tool for discovering new drug targets and understanding disease mechanisms. tum.de

Furthermore, structure-activity relationship (SAR) studies on related dihydrofuropyridine derivatives have shown that simple modifications, such as methylation, can enhance biological activity. vulcanchem.com This suggests that systematic modification of the this compound scaffold could lead to potent and selective bioactive molecules. The interest in aryl-substituted furopyridinols for their biological activity further underscores this potential. urfu.ru Future interdisciplinary research will likely involve screening libraries of these compounds against various biological targets, including cancer cell lines and pathogenic microbes, and developing them as probes for live-cell imaging. researchgate.netvulcanchem.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-Dihydrofuro[3,4-c]pyridine derivatives?

  • Methodological Answer : The synthesis typically involves starting materials such as 4-alkoxy-6-methyl-pyrrolo[3,4-c]pyridine-1,3-diones. For example, 4-methoxy or 4-ethoxy derivatives are reacted with 2-hydroxy-3-(4-arylpiperazinyl)propyl groups under reflux conditions. Final compounds are crystallized from ethanol/toluene mixtures and characterized via elemental analysis, IR, and 1H NMR^1 \text{H NMR} spectroscopy. Variations in alkoxy substituents (methoxy vs. ethoxy) and arylpiperazine groups allow for structural diversification .

Q. How is the structural identity of this compound derivatives confirmed?

  • Methodological Answer : Structural confirmation relies on a combination of:

  • Elemental analysis to verify empirical formulas.
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}).
  • 1H NMR^1 \text{H NMR} (80 MHz, TMS as internal standard) to resolve proton environments, such as aromatic protons (δ 6.5–8.0 ppm) and alkoxy/methyl groups (δ 1.2–4.0 ppm).
    Crystallization from ethanol/toluene ensures purity before analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound derivatives?

  • Methodological Answer : Discrepancies in ED50_{50} values (e.g., 0.4–1.35 mg kg1^{-1} in analgesic assays) may arise from:

  • Experimental design : Differences in animal models (e.g., murine vs. rat), dosing regimens, or control baselines.
  • Compound purity : Use HPLC or LC-MS to verify >95% purity, as impurities can skew bioactivity.
  • Pharmacokinetics : Assess bioavailability via plasma concentration profiling. Cross-validate in vitro (e.g., receptor-binding assays) and in vivo results to isolate mechanistic effects .

Q. What strategies optimize synthetic yield for this compound derivatives?

  • Methodological Answer : Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reactivity of intermediates.
  • Catalysis : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions.
  • Temperature control : Stepwise heating (0°C → reflux) minimizes side reactions.
  • Crystallization : Ethanol/toluene mixtures yield high-purity crystals (>90% recovery) .

Q. How to design structure-activity relationship (SAR) studies for these compounds?

  • Methodological Answer : SAR strategies include:

  • Core modifications : Compare furopyridine vs. pyrrolopyridine scaffolds for rigidity and binding affinity.
  • Substituent variation : Test alkoxy (methoxy, ethoxy), arylpiperazine (phenyl, o-methoxyphenyl), and methyl groups at position 6.
  • Biological assays : Measure analgesic activity (ED50_{50}), receptor selectivity (e.g., opioid vs. serotonin receptors), and cytotoxicity (IC50_{50}) to establish trends.
  • Computational modeling : Use DFT or molecular docking to predict binding modes and guide synthesis .

Q. What advanced analytical techniques characterize thermal stability of these derivatives?

  • Methodological Answer : Differential scanning calorimetry (DSC) reveals decomposition profiles. For example:

  • Endothermic peaks indicate melting points (e.g., 180–220°C for piperazinyl derivatives).
  • Exothermic events correlate with thermal degradation (250–300°C).
  • TGA quantifies mass loss under controlled heating (e.g., 5°C min1^{-1}) to assess stability for storage or formulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.